

In-Depth Technical Guide: 2'-Chloroacetanilide (CAS 533-17-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Chloroacetanilide

Cat. No.: B1203173

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

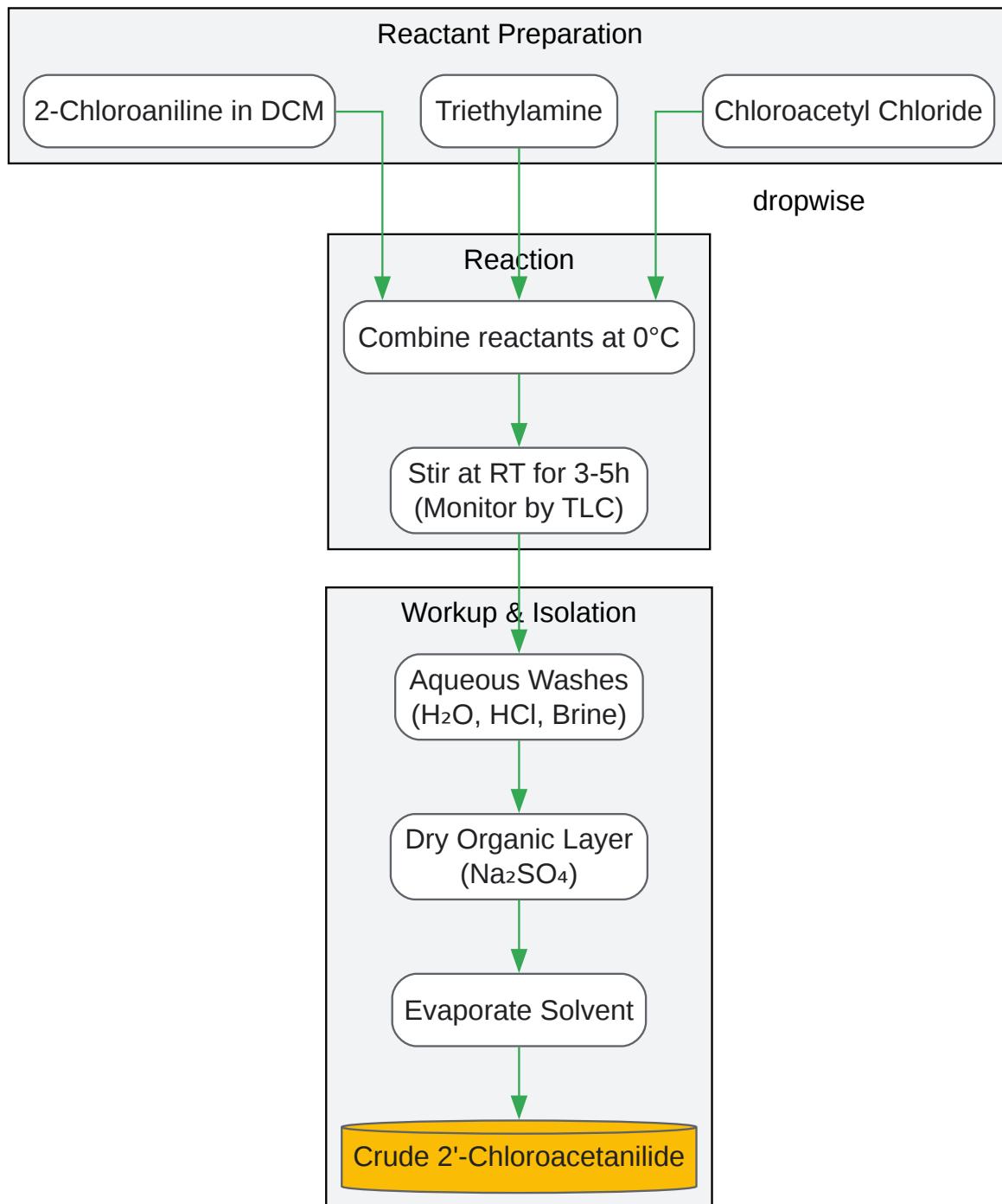
This technical guide provides a comprehensive overview of **2'-Chloroacetanilide** (CAS 533-17-5), also known as N-(2-chlorophenyl)acetamide. It covers its physicochemical properties, synthesis and purification protocols, toxicological profile, and known biological activities. This document is intended to serve as a key resource for professionals in research and development.

Physicochemical Properties

2'-Chloroacetanilide is a beige to light brown crystalline powder.^{[1][2]} It is characterized by its limited solubility in water but is soluble in various organic solvents.^[3] Key quantitative properties are summarized in the table below for quick reference.

Property	Value	Reference
CAS Number	533-17-5	[4]
Molecular Formula	C ₈ H ₈ CINO	[4]
Molecular Weight	169.61 g/mol	[4]
Appearance	Beige to slight brown crystalline powder	[1]
Melting Point	85 - 90 °C	[5][6]
Boiling Point	306.5°C (rough estimate)	[6]
Water Solubility	Practically insoluble	[3][7]
LogP	1.63	[8]

Synthesis and Purification


The most common laboratory synthesis of **2'-Chloroacetanilide** involves the N-acetylation of 2-chloroaniline.

Experimental Protocol: Synthesis

A standard method for synthesis is the reaction of 2-chloroaniline with chloroacetyl chloride in the presence of a mild base to neutralize the HCl byproduct.[7]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-chloroaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
- **Addition of Base:** Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
- **Addition of Acetylating Agent:** Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloroaniline) is consumed.

- **Workup:** Upon completion, wash the reaction mixture sequentially with water, a mild acid (e.g., 1M HCl) to remove excess amine, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Isolation:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **2'-Chloroacetanilide** product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2'-Chloroacetanilide**.

Experimental Protocol: Purification by Recrystallization

The crude product can be purified by recrystallization, typically from an ethanol/water solvent system.

- **Dissolution:** Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol to completely dissolve the solid.
- **Decolorization (Optional):** If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
- **Hot Filtration:** Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities.
- **Crystallization:** Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
- **Cold Filtration:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture.
- **Drying:** Dry the crystals in a vacuum oven or air dry to a constant weight. The purity can be assessed by melting point determination.

Toxicological Profile

2'-Chloroacetanilide is classified as a hazardous substance. It is known to cause skin, eye, and respiratory irritation.^[9] It may also cause an allergic skin reaction (sensitization).^[9]

Hazard Statement	GHS Classification	Reference
Causes skin irritation	Skin Corrosion/Irritation Category 2	[8]
Causes serious eye irritation	Serious Eye Damage/Eye Irritation Category 2	[8]
May cause respiratory irritation	STOT SE Category 3	[8]
May cause an allergic skin reaction	Skin Sensitization Category 1	[9]

Quantitative Toxicity Data

Specific oral LD50 data for **2'-Chloroacetanilide** is not readily available in the cited literature. However, data for the structurally related compound 2-Chloroacetamide (CAS 79-07-2) is provided below for reference. An intraperitoneal LD50 for an unspecified chloroacetanilide isomer in rats has been reported as 810 mg/kg.[2]

Test	Species	Route	Value	Reference Compound	Reference
LD50	Rat	Oral	138 mg/kg	2-Chloroacetamide	[5][10]
LD50	Mouse	Oral	155 mg/kg	2-Chloroacetamide	[5]

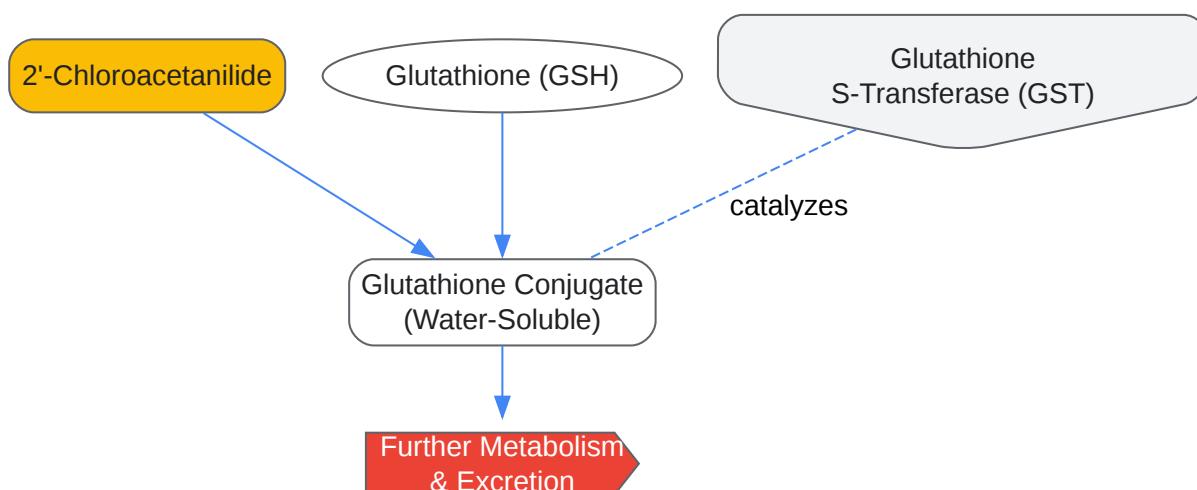
Biological Activity and Mechanism of Action

The biological activity of **2'-Chloroacetanilide** and related compounds is primarily linked to their electrophilic nature, which allows them to react with biological nucleophiles.

Mechanism of Action: Protein Alkylation

A key mechanism of toxicity and biological activity for chloroacetanilide compounds is through the covalent modification of proteins. The electrophilic carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack by amino acid residues in proteins, particularly the thiol group of cysteine. This alkylation can lead to protein misfolding, loss of function, and cellular stress.^[7]

Caption: Proposed mechanism of action via protein alkylation.


Enzyme Inhibition

2'-Chloroacetanilide has been reported to exhibit relatively weak inhibitory activity against choline acetyltransferase (ChAT), the enzyme responsible for synthesizing the neurotransmitter acetylcholine.^[8] While weak, this interaction suggests a potential for interference with cholinergic signaling pathways, a common area of investigation in drug development for neurological disorders.

Metabolism

The primary metabolic pathway for chloroacetanilide herbicides, a class to which **2'-Chloroacetanilide** belongs, is Phase II detoxification via glutathione conjugation.^{[4][6][7]} This reaction is catalyzed by glutathione S-transferase (GST) enzymes.

The nucleophilic thiol group of glutathione attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion. This results in the formation of a more water-soluble and less toxic glutathione conjugate, which can be further metabolized and excreted from the body. The metabolism of the parent amine, 2-chloroaniline, has been shown to proceed through para-hydroxylation followed by sulfation or glucuronidation.^[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. RTECS NUMBER-AE1000000-Chemical Toxicity Database [drugfuture.com]
- 3. Characterization of a chloroacetanilide derivative in a chronic oral toxicology study in rats - Beloedova - Toxicological Review [rjsocmed.com]
- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]

- 8. Chloroacetanilide | C8H8CINO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2'-Chloroacetanilide (CAS 533-17-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203173#2-chloroacetanilide-cas-number-533-17-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com